molecular formula C15H20N4O B2937369 N-butyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105215-29-9

N-butyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2937369
CAS RN: 1105215-29-9
M. Wt: 272.352
InChI Key: CLVPDKSZFYAABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an organic compound, a heterocyclic compound, etc.) .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, density, refractive index, and spectral data .

Scientific Research Applications

Pharmacological Properties

Triazole derivatives, including compounds structurally similar to N-butyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, have been studied for their valuable pharmacological properties. They are known for their anti-convulsive activity, making them useful for the treatment of epilepsy as well as conditions of tension and agitation (Shelton, 1981). This underscores the potential for compounds within this family to contribute to neurological disorder treatments.

Environmental Management

In environmental science, triazole derivatives, similar to the N-butyl variant, have been investigated for their role in improving the efficiency of nitrogen fertilizers. These compounds act as nitrification and urease inhibitors, which can reduce the leaching or surface runoff of nitrogen into surface waters, thereby improving the environmental impact of agricultural practices (Zeeshan et al., 2023).

Material Science

In the realm of material science, triazole compounds demonstrate promising characteristics. Coordination complexes involving triazole derivatives have been synthesized, showcasing strong antiferromagnetic M-NIT exchange, which could be beneficial in the development of magnetic materials (Field & Lahti, 2003). Such complexes offer insights into spin polarization effects in organic π-radical building blocks, potentially advancing the field of molecular magnetism.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its side effects .

properties

IUPAC Name

N-butyl-1-(3,4-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-4-5-8-16-15(20)14-10-19(18-17-14)13-7-6-11(2)12(3)9-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVPDKSZFYAABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.